N-[3-(Hexyloxy)phenyl]-2-iodobenzamide
Description
N-[3-(Hexyloxy)phenyl]-2-iodobenzamide is a benzamide derivative characterized by a hexyloxy group attached to the meta position of the phenyl ring and an iodine atom in the ortho position of the benzamide moiety. This compound is of interest in medicinal chemistry, particularly in targeting sigma receptors, which are overexpressed in certain cancers .
Properties
CAS No. |
58495-03-7 |
|---|---|
Molecular Formula |
C19H22INO2 |
Molecular Weight |
423.3 g/mol |
IUPAC Name |
N-(3-hexoxyphenyl)-2-iodobenzamide |
InChI |
InChI=1S/C19H22INO2/c1-2-3-4-7-13-23-16-10-8-9-15(14-16)21-19(22)17-11-5-6-12-18(17)20/h5-6,8-12,14H,2-4,7,13H2,1H3,(H,21,22) |
InChI Key |
MSWPPCIVYCCCAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Hexyloxy)phenyl]-2-iodobenzamide typically involves a multi-step process:
Formation of the Hexyloxyphenyl Intermediate: The initial step involves the alkylation of phenol with hexyl bromide in the presence of a base such as potassium carbonate to form 3-(hexyloxy)phenol.
Iodination: The next step is the iodination of 2-aminobenzamide using iodine and an oxidizing agent like sodium iodate to form 2-iodobenzamide.
Coupling Reaction: Finally, the 3-(hexyloxy)phenol is coupled with 2-iodobenzamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Hexyloxy)phenyl]-2-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodinated benzamide moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hexyloxy and benzamide groups.
Coupling Reactions: The phenyl ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Scientific Research Applications
N-[3-(Hexyloxy)phenyl]-2-iodobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[3-(Hexyloxy)phenyl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The hexyloxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The iodinated benzamide moiety may participate in halogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of N-[3-(Hexyloxy)phenyl]-2-iodobenzamide with analogous benzamides:
Key Observations :
- Lipophilicity : The hexyloxy group in the target compound increases logP compared to hydroxyl or fluorophenyl derivatives, favoring blood-brain barrier penetration .
- Electronic Effects : Electron-donating hexyloxy groups contrast with electron-withdrawing substituents (e.g., fluorine in ), altering benzamide ring reactivity and receptor binding .
Pharmacokinetic and Pharmacodynamic Profiles
- Tumor Uptake : Benzamides with iodine (e.g., [¹²⁵I]PIMBA) exhibit rapid blood clearance and prolonged tumor retention, a trait likely shared by the hexyloxy derivative due to similar lipophilicity .
- Solubility vs. Permeability : The hydroxylated analog () has higher aqueous solubility but lower membrane permeability compared to the hexyloxy variant, illustrating a trade-off in drug design .
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